

In-depth Technical Guide: Physicochemical Properties of 5-Cyclopropylisoxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-Cyclopropylisoxazole-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acid dissociation constant (pKa) and related physicochemical properties of **5-Cyclopropylisoxazole-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The unique structural combination of a cyclopropyl group and an isoxazole carboxylic acid moiety imparts specific electronic and conformational properties that are pertinent to its biological activity and pharmacokinetic profile.

Physicochemical Data

The acid dissociation constant (pKa) is a critical parameter in drug development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). For **5-Cyclopropylisoxazole-3-carboxylic acid**, the following physicochemical data has been reported.

Parameter	Value	Data Type
pKa	3.46 ± 0.10	Predicted [1]
Melting Point	96-100 °C	Experimental [1] [2] [3]
Boiling Point	358.1 ± 30.0 °C	Predicted [1]
Molecular Formula	C ₇ H ₇ NO ₃	
Molecular Weight	153.14 g/mol	

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of acidic and basic compounds.[\[4\]](#) The following protocol provides a detailed methodology for the determination of the pKa of **5-Cyclopropylisoxazole-3-carboxylic acid**.

Objective: To experimentally determine the pKa value of **5-Cyclopropylisoxazole-3-carboxylic acid** in an aqueous or co-solvent system.

Materials:

- **5-Cyclopropylisoxazole-3-carboxylic acid**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Deionized water, boiled to remove dissolved CO₂
- Co-solvent (e.g., methanol or DMSO), if required for solubility
- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Calibrated burette (10 mL or 25 mL)
- Beaker (100 mL)

- Analytical balance

Procedure:

- Preparation of the Analyte Solution:

- Accurately weigh approximately 15-20 mg of **5-Cyclopropylisoxazole-3-carboxylic acid** and record the exact mass.
 - Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If the compound has low aqueous solubility, a co-solvent may be used. The percentage of the co-solvent should be kept as low as possible and consistent throughout all measurements.

- pH Meter Calibration:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.

- Titration Setup:

- Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.
 - Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
 - Position the burette filled with the standardized NaOH solution over the beaker.

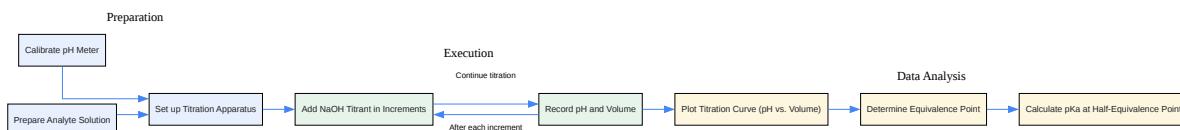
- Titration Process:

- Record the initial pH of the analyte solution.
 - Begin adding the NaOH solution in small increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue the titration until the pH has risen significantly, well past the expected equivalence point.

- Data Analysis:

- Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified from the peak of the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$).
- The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Logical Workflow for pKa Determination



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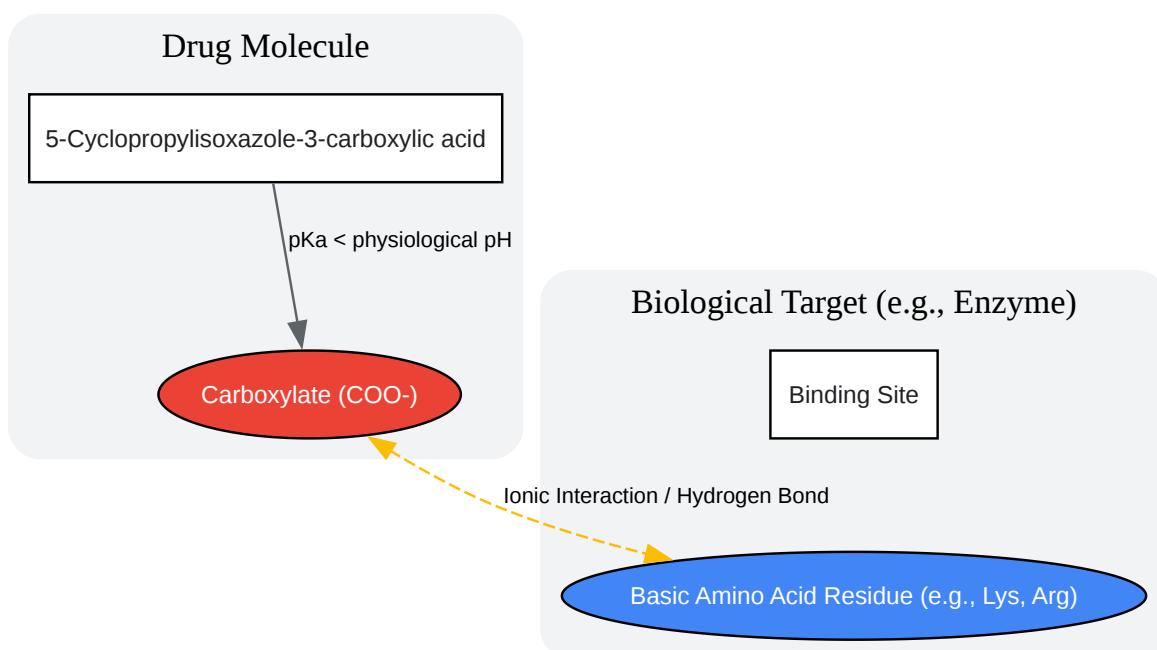
Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Role in Drug Design and Discovery

Carboxylic acid moieties are prevalent in pharmaceuticals, often serving as a key pharmacophore for interacting with biological targets.[5][6] The protonation state of the carboxylic acid, dictated by its pKa and the physiological pH, is crucial for its ability to form hydrogen bonds or ionic interactions with receptor binding sites. The cyclopropyl group can

provide conformational rigidity and metabolic stability, making **5-Cyclopropylisoxazole-3-carboxylic acid** and its derivatives interesting scaffolds for drug development.[7][8]

The following diagram illustrates the general principle of a carboxylic acid-containing drug interacting with a target protein.



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